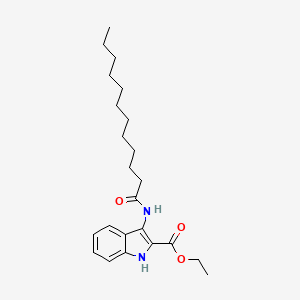
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloroacetamido group, an ethyl group, and a methylbutanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid typically involves the reaction of chloroacetyl chloride with an appropriate amine to form the chloroacetamido intermediate. This intermediate is then reacted with an ethyl-substituted butanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound while maintaining cost-effectiveness and scalability. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloroacetamido group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioethers.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetamido group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloroacetamide: A simpler compound with similar reactivity but lacking the ethyl and methylbutanoic acid groups.
Chloroacetic acid: Contains a chloro group and a carboxylic acid but lacks the amido and ethyl groups.
Uniqueness
(2S)-2-(2-Chloroacetamido)-2-ethyl-3-methylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloroacetamido group allows for targeted interactions with biological molecules, while the ethyl and methylbutanoic acid groups provide additional structural complexity and potential for diverse applications.
Eigenschaften
CAS-Nummer |
911460-76-9 |
|---|---|
Molekularformel |
C9H16ClNO3 |
Molekulargewicht |
221.68 g/mol |
IUPAC-Name |
(2S)-2-[(2-chloroacetyl)amino]-2-ethyl-3-methylbutanoic acid |
InChI |
InChI=1S/C9H16ClNO3/c1-4-9(6(2)3,8(13)14)11-7(12)5-10/h6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-/m0/s1 |
InChI-Schlüssel |
RFCXVYTXIJKGNN-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@](C(C)C)(C(=O)O)NC(=O)CCl |
Kanonische SMILES |
CCC(C(C)C)(C(=O)O)NC(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzyl 3-oxo-3-[(pyridin-3-yl)amino]propanoate](/img/structure/B14188696.png)
![[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)](/img/structure/B14188704.png)
![2,4-Dimethoxy-6-{[2-(trimethylsilyl)ethoxy]methoxy}benzaldehyde](/img/structure/B14188712.png)

![2-[(4-Methylbenzene-1-sulfonyl)amino]octyl propanoate](/img/structure/B14188732.png)

![4-[(E)-(4-{[10-(4-Aminophenoxy)decyl]oxy}phenyl)diazenyl]benzonitrile](/img/structure/B14188746.png)


![1-(4-Fluorophenyl)-2-{[(1S)-1-phenylethyl]amino}ethan-1-one](/img/structure/B14188763.png)


![Benzyl 2-methyl-2-[(pyridin-2-yl)oxy]propanoate](/img/structure/B14188789.png)
